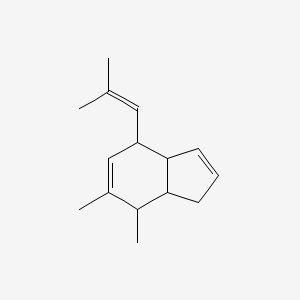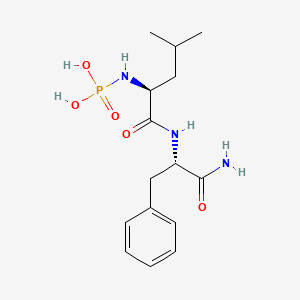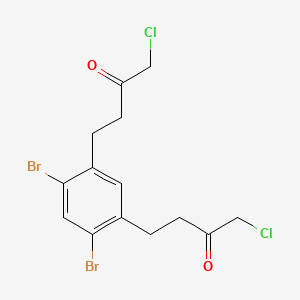
4,4'-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one) is a synthetic organic compound characterized by the presence of bromine and chlorine atoms attached to a phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one) typically involves the bromination of a phenylene precursor followed by chlorination. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure the selective addition of halogens to the phenylene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized equipment to handle the reactive halogen species. The production process must adhere to strict safety and environmental regulations due to the hazardous nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce less halogenated compounds.
Aplicaciones Científicas De Investigación
4,4’-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 4,4’-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, leading to inhibition or activation of specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(4,6-Dibromo-1,3-phenylene)bis(3-dodecylurea): Similar in structure but with urea groups instead of chlorobutanone.
Phenol, 4,4’-(1-methylethylidene)bis[2,6-dibromo-]: Contains bromine atoms but differs in the functional groups attached to the phenylene ring.
4,4′-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]: Similar brominated phenylene structure with different substituents.
Propiedades
Número CAS |
89767-85-1 |
|---|---|
Fórmula molecular |
C14H14Br2Cl2O2 |
Peso molecular |
445.0 g/mol |
Nombre IUPAC |
1-chloro-4-[2,4-dibromo-5-(4-chloro-3-oxobutyl)phenyl]butan-2-one |
InChI |
InChI=1S/C14H14Br2Cl2O2/c15-13-6-14(16)10(2-4-12(20)8-18)5-9(13)1-3-11(19)7-17/h5-6H,1-4,7-8H2 |
Clave InChI |
FYQOUMXZVDCULZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1CCC(=O)CCl)Br)Br)CCC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


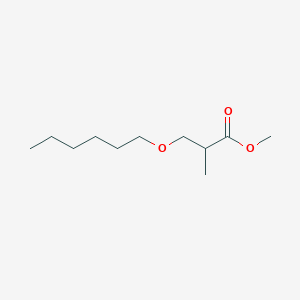
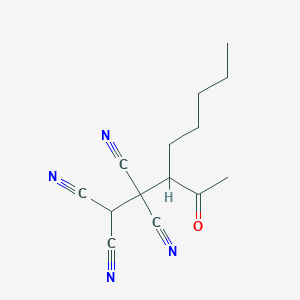
![4-[2-(4-Pentylphenyl)ethyl]benzonitrile](/img/structure/B14379759.png)
![2-[(Diphosphonomethyl)sulfanyl]benzoic acid](/img/structure/B14379763.png)
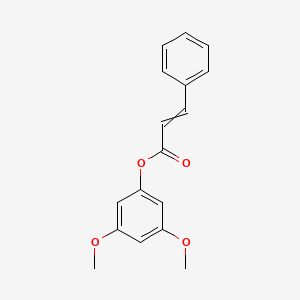
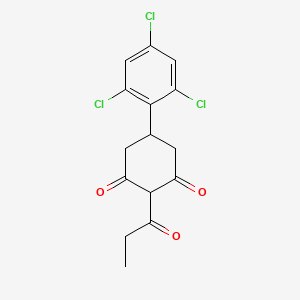


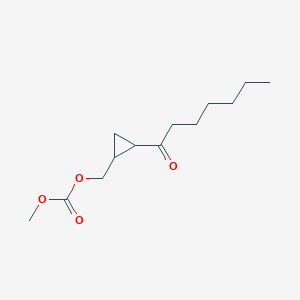
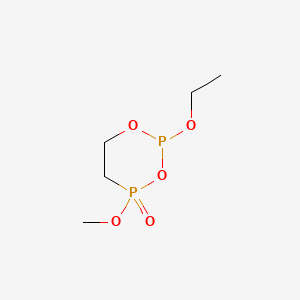
![{[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene](/img/structure/B14379808.png)
![2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14379816.png)
